
Ethyl isoquinoline-5-sulfonate
Overview
Description
Ethyl isoquinoline-5-sulfonate is an organic compound with the molecular formula C11H11NO3S. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including ethyl isoquinoline-5-sulfonate, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which offer environmentally friendly and efficient routes to isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl isoquinoline-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce sulfonamide derivatives .
Scientific Research Applications
Antimicrobial Properties
Ethyl isoquinoline-5-sulfonate has shown promising antimicrobial activity. Research indicates that various isoquinoline derivatives possess significant antibacterial effects against pathogens such as Mycobacterium tuberculosis. For instance, specific analogs have been identified that inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for the survival of M. tuberculosis, thereby demonstrating potential as anti-tubercular agents .
Antiviral Activity
Recent studies have highlighted the role of isoquinoline alkaloids in combating viral infections, particularly against SARS-CoV-2. This compound and its derivatives have been investigated for their ability to inhibit viral replication through various mechanisms, including interference with viral entry and replication pathways .
Anticancer Potential
Isoquinoline-based compounds are known for their anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer models .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through several methodologies involving sulfonation reactions of isoquinoline derivatives. The structure-activity relationship studies have revealed that modifications on the isoquinoline ring significantly affect the biological activity of the compounds. For example, substituents on specific positions of the isoquinoline ring can enhance or diminish antimicrobial and anticancer activities .
Case Study: Antitubercular Activity
A study focused on a series of analogs derived from this compound demonstrated improved inhibitory activity against M. tuberculosis IMPDH compared to traditional treatments. The findings suggest that these compounds could serve as lead candidates for developing new anti-tubercular drugs .
Case Study: Antiviral Efficacy
In vitro studies have shown that this compound exhibits significant antiviral effects against SARS-CoV-2 by disrupting viral entry mechanisms in host cells. The compound's ability to modulate immune responses also suggests potential applications in treating viral infections beyond COVID-19 .
Data Summary Table
Application Area | Activity Type | Key Findings |
---|---|---|
Antimicrobial | Anti-tubercular | Inhibits IMPDH in M. tuberculosis |
Antiviral | SARS-CoV-2 | Disrupts viral entry; modulates immune response |
Anticancer | Cytotoxic effects | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of ethyl isoquinoline-5-sulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and signal transduction. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Ethyl isoquinoline-5-sulfonate can be compared with other isoquinoline derivatives, such as:
Isoquinoline-5-sulfonic acid: Similar structure but lacks the ethyl group.
Ethyl isoquinoline-3-sulfonate: Similar structure but with the sulfonate group at a different position.
Ethyl quinoline-5-sulfonate: Similar structure but with a quinoline ring instead of an isoquinoline ring
Biological Activity
Ethyl isoquinoline-5-sulfonate is a derivative of isoquinoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.
This compound interacts with several molecular targets, influencing various signaling pathways. The primary targets include:
- cAMP-dependent protein kinase catalytic subunit alpha
- cAMP-dependent protein kinase inhibitor alpha
- RAC-beta serine/threonine-protein kinase
- Glycogen synthase kinase-3 beta
These interactions can either inhibit or activate these proteins, thereby modulating critical cellular processes involved in growth, apoptosis, and metabolism.
Biological Activities
This compound exhibits a wide range of biological activities:
- Anticancer Properties : Research indicates that isoquinoline derivatives can inhibit tumor growth by interfering with various cancer cell signaling pathways.
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, particularly Gram-positive bacteria.
- Anti-inflammatory Effects : Isoquinoline derivatives are known to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies and Experimental Data
- Anticancer Activity : A study evaluated the effect of ethyl isoquinoline derivatives on cancer cell lines. Results showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Testing : this compound was tested against various microbial strains. It exhibited an IC50 value of 8.7 µg/ml against Staphylococcus aureus, indicating strong antibacterial properties .
- Structure-Activity Relationship (SAR) : Research into the SAR of isoquinoline derivatives highlighted the importance of specific substituents on the isoquinoline ring for enhancing biological activity. Modifications led to improved potency against Mycobacterium tuberculosis by inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), a critical enzyme in purine biosynthesis .
Applications in Drug Development
This compound is being investigated for its potential applications in drug development due to its ability to interact with specific molecular targets. Its role as a building block for synthesizing more complex isoquinoline derivatives makes it valuable in medicinal chemistry. The compound's promising biological activities position it as a candidate for further exploration in therapeutic contexts, particularly in oncology and infectious disease management .
Properties
IUPAC Name |
ethyl isoquinoline-5-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-16(13,14)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJMBWADIRIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273652 | |
Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044706-58-1 | |
Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044706-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoquinolinesulfonic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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